3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the CAS Number: 2098113-88-1 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The IUPAC Name of this compound is (1R,5S,E)-3-ethylidene-8-azabicyclo [3.2.1]octane hydrochloride . The InChI Code is 1S/C9H15N.ClH/c1-2-7-5-8-3-4-9 (6-7)10-8;/h2,8-10H,3-6H2,1H3;1H .Chemical Reactions Analysis
The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.69 .Scientific Research Applications
Synthesis and Conformational Studies
- Synthesis and Structural Analysis: The derivatives of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride have been synthesized and analyzed for their structural and conformational properties. Studies involving IR, 1H, and 13C NMR spectroscopy, along with X-ray diffraction, reveal insights into their molecular structure and conformational behavior in various solvents (Diez et al., 1991).
Chemical Structure Analysis
- Study of Geometric Isomers: Research on the 3-Ethylidene-1-azabicyclo[2.2.2] octane variant shows evidence of cis and trans isomers, determined via NMR spectroscopy. This study contributes to understanding the structural nuances of such compounds (Binst et al., 2010).
Methodological Research
- Stereoselective Synthesis Techniques: Research on 8-azabicyclo[3.2.1]octane, a related scaffold, highlights various methodologies for its stereoselective synthesis. These methods are essential for preparing biologically active compounds in medicinal chemistry (Rodríguez et al., 2021).
Spectroscopic Studies
- Infrared Spectroscopy Analysis: Spectroscopic studies have been conducted on azabicyclospirohydantoins, which share structural similarities with 3-Ethylidene-8-azabicyclo[3.2.1]octane. These studies aid in understanding hydrogen bonding and molecular interactions (Bellanato et al., 1980).
Mechanism of Action
Target of Action
The primary target of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is currently under investigation. It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Ethylidene-8-azabicyclo[32It is likely to interact with its targets in a manner similar to other tropane alkaloids .
Biochemical Pathways
The biochemical pathways affected by 3-Ethylidene-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar pathways.
Result of Action
The molecular and cellular effects of 3-Ethylidene-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects.
Properties
IUPAC Name |
3-ethylidene-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h2,8-10H,3-6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDVMZGBCNMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC2CCC(C1)N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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